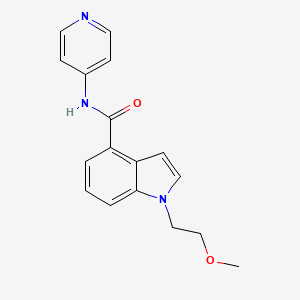![molecular formula C20H23N5O2 B10984201 N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B10984201.png)
N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound that features an indole moiety linked to a pyrazine ring through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Attachment of the Alkyl Chain: The 3-methylbutyl group can be introduced via alkylation reactions, using appropriate alkyl halides and bases.
Amide Bond Formation: The indole derivative is then coupled with pyrazine-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the amide, using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could engage in π-π interactions with aromatic amino acids in proteins, while the pyrazine ring might participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[1-(4-methoxyphenyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide
- N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)quinoline-2-carboxamide
Uniqueness
N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide is unique due to the specific combination of the indole and pyrazine moieties. This combination can result in unique electronic properties and potential biological activities that are not observed in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-[[1-(3-methylbutyl)indol-4-yl]amino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-14(2)6-10-25-11-7-15-16(4-3-5-18(15)25)24-19(26)13-23-20(27)17-12-21-8-9-22-17/h3-5,7-9,11-12,14H,6,10,13H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
SZMMALUIQQPYQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10984120.png)
![2-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]pyrrolidine-1-carboxamide](/img/structure/B10984123.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10984128.png)
![(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B10984131.png)
![1-(3-chlorophenyl)-N-{2-[(2-methylpropanoyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10984134.png)
![7-Phenyl-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10984138.png)

![3,4,5-trimethoxy-N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl)benzamide](/img/structure/B10984165.png)
![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-6-carboxamide](/img/structure/B10984174.png)
![4-hydroxy-2,5-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10984182.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10984187.png)


![1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10984209.png)
